2-(Methylsulfonyl)-1-phenylethanol

Overview

Description

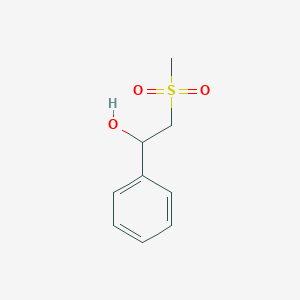

2-(Methylsulfonyl)-1-phenylethanol is an organic compound characterized by the presence of a phenyl group attached to an ethanol backbone, with a methylsulfonyl group substituent

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as skb264, target the trop2 antigen . TROP2 is overexpressed in a variety of human epithelial cancers, and its overexpression is associated with tumor invasion, aggression, progression, and metastasis .

Mode of Action

Compounds with a similar structure, such as skb264, work by inhibiting tumor cell survival . After cellular internalization, the payload is released and inhibits tumor cell survival .

Biochemical Pathways

Compounds with similar structures, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cell-derived xenograft (cdx) and patient-derived xenograft (pdx) models .

Pharmacokinetics

For compounds with a similar structure, such as skb264, the serum or plasma concentration/exposure of the compound increases proportionally with increasing dosage . The linker stability of SKB264 is significantly enhanced, as shown by a prolonged payload half-life in vivo .

Result of Action

Compounds with a similar structure, such as skb264, have been shown to significantly inhibit tumor growth in a dose-dependent manner in both cdx and pdx models .

Action Environment

It is known that the stability of similar compounds, such as skb264, is increased due to the use of a 2-methylsulfonyl pyrimidine linker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition, followed by reduction to yield the desired product.

Another method involves the use of phenylacetic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylsulfinylmethane in the presence of a base to form the intermediate, which is subsequently reduced to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylacetaldehyde or phenylacetone.

Reduction: Formation of 2-phenylethanol.

Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-1-phenylethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylsulfonyl)ethanol

- 2-(Methylsulfonyl)phenylacetic acid

- 2-(Methylsulfonyl)phenylacetone

Uniqueness

2-(Methylsulfonyl)-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

2-(Methylsulfonyl)-1-phenylethanol, with the chemical formula C9H12O3S, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. It interacts with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways crucial for maintaining cellular homeostasis.

- Cell Signaling Pathways : The compound may affect cell signaling pathways, including those involved in inflammation and apoptosis. By modulating these pathways, it can exert protective effects against cellular damage and promote cell survival .

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antimicrobial Properties : Preliminary research indicates potential antimicrobial activity against various bacterial strains. This suggests its utility in developing new antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential in neurodegenerative disease models .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the activation of Nrf2 signaling pathways, which enhance the expression of antioxidant genes .

Case Study: Anti-inflammatory Activity

A controlled experiment demonstrated that administration of this compound significantly reduced levels of inflammatory markers in a rodent model of induced inflammation. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is well absorbed and metabolized in vivo. Its metabolic pathways involve conjugation with glutathione, leading to detoxification and elimination from the body. Understanding these pathways is crucial for evaluating its therapeutic potential and safety profile .

Properties

IUPAC Name |

2-methylsulfonyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQEVNJWREWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277515 | |

| Record name | 2-(methylsulfonyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-56-1 | |

| Record name | NSC2706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonyl-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper "CONFORMATIONAL ANALYSIS OF ALICYCLIC COMPOUNDS WITH SULFUR-OXYGEN INTERACTIONS. PART 4. THEORETICAL CALCULATIONS ON 2-(METHYLSULFONYL)-1-PHENYLETHANOL"?

A1: The research paper primarily focuses on understanding the conformational preferences of this compound using theoretical calculations. [] The authors likely employed computational chemistry methods to investigate the different spatial arrangements this molecule can adopt due to rotations around its single bonds. This information is valuable for predicting the molecule's properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.